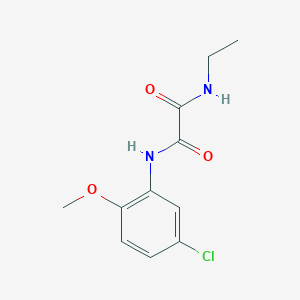
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide, also known as CME-1, is a novel small molecule that has been identified as a potential anticancer agent. It was first synthesized by a team of researchers at the University of Illinois in 2012. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is not fully understood, but it is believed to involve the inhibition of a key enzyme called fatty acid synthase (FAS). FAS is overexpressed in many types of cancer and is essential for the synthesis of fatty acids, which are required for tumor growth and survival. By inhibiting FAS, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide disrupts the metabolic pathways that cancer cells rely on for their growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are involved in the formation of new blood vessels. This suggests that N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide may have anti-angiogenic properties, which could be useful in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide as a research tool is its specificity for FAS. Unlike other FAS inhibitors, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide does not inhibit other enzymes that are involved in fatty acid metabolism, which can lead to unwanted side effects. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide. One area of interest is the development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide that could have even greater anticancer activity. Another area of interest is the exploration of the anti-angiogenic properties of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide and its potential use in combination with other anti-angiogenic agents in the treatment of cancer. Finally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide and its potential therapeutic applications.
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is a promising small molecule with potent anticancer activity and other potential therapeutic applications. Its specificity for FAS and lack of side effects make it a valuable research tool for studying fatty acid metabolism and cancer biology. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate to form an intermediate product. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide has been the subject of extensive research in the field of cancer therapy. Studies have shown that it has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-13-10(15)11(16)14-8-6-7(12)4-5-9(8)17-2/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQHXBEVONOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chloro-2-methoxyphenyl)-N-ethylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
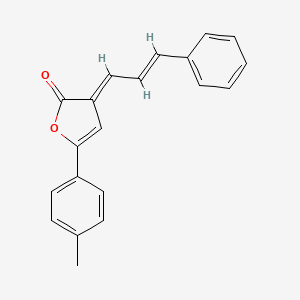
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
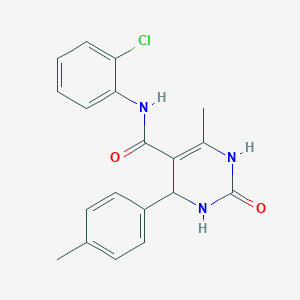
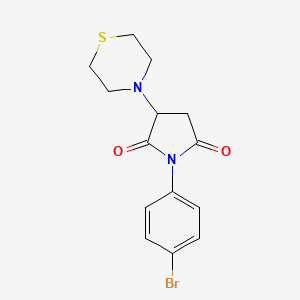
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
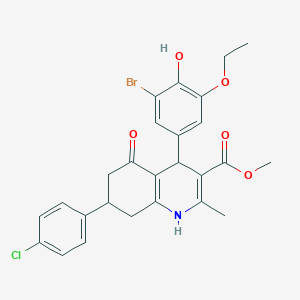
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)